4-Amino-6-benzyloxy-2,2-dimethylchroman
Description
4-Amino-6-benzyloxy-2,2-dimethylchroman is a chroman derivative featuring a benzopyran core with three key substituents:
- Position 4: A primary amino group (–NH₂), which confers basicity and hydrogen-bonding capacity.
- Position 6: A benzyloxy group (–OCH₂C₆H₅), contributing steric bulk and lipophilicity.
- Position 2: Two methyl groups (–CH₃), enhancing conformational rigidity and stability.
This compound’s molecular formula is C₁₈H₂₁NO₂ (MW: 283.36 g/mol).
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenylmethoxy-3,4-dihydrochromen-4-amine |
InChI |
InChI=1S/C18H21NO2/c1-18(2)11-16(19)15-10-14(8-9-17(15)21-18)20-12-13-6-4-3-5-7-13/h3-10,16H,11-12,19H2,1-2H3 |
InChI Key |
APPZTNAPKBNODA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methoxy-2,2-dimethylchroman-4-amine ()
- Structure: Position 4: Amino (–NH₂). Position 6: Methoxy (–OCH₃). Position 2: 2,2-dimethyl.
- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
- Key Differences :
- Position 6 : Methoxy (–OCH₃) vs. benzyloxy (–OCH₂C₆H₅).
- Lipophilicity : The benzyloxy group in the target compound increases logP by ~2–3 units compared to methoxy, enhancing membrane permeability but reducing aqueous solubility.
- Synthetic Accessibility : Methoxy derivatives are typically easier to synthesize due to smaller substituent size and lower steric hindrance .
2-Benzyl-6-methoxychroman-4-one (, Compound 2o)
- Structure :
- Position 4: Ketone (=O).
- Position 6: Methoxy (–OCH₃).
- Position 2: Benzyl (–CH₂C₆H₅).
- Molecular Formula : C₁₇H₁₆O₃ (MW: 268.31 g/mol).
- Key Differences: Position 4: Ketone vs. amino group. The ketone reduces basicity and eliminates hydrogen-bond donor capacity. Position 2: Benzyl substituent vs. 2,2-dimethyl. The dimethyl group in the target compound reduces steric strain and improves stability . Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., acylation), while the ketone in 2o is electrophilic.
6-Fluoro-2,2-dimethylchroman-4-one ()
- Structure :
- Position 4: Ketone (=O).
- Position 6: Fluoro (–F).
- Position 2: 2,2-dimethyl.
- Molecular Formula : C₁₁H₁₁FO₂ (MW: 194.20 g/mol).
- Key Differences: Position 6: Fluoro vs. benzyloxy. Position 4: Ketone vs. amino group. The amino group in the target compound may enhance interaction with biological targets (e.g., enzymes) through hydrogen bonding .
Structural and Property Comparison Table
| Compound | Position 4 | Position 6 | Position 2 | Molecular Weight | logP* (Predicted) | Key Inferred Properties |
|---|---|---|---|---|---|---|
| 4-Amino-6-benzyloxy-2,2-dimethylchroman | –NH₂ | –OCH₂C₆H₅ | 2,2-dimethyl | 283.36 | ~3.5 | High lipophilicity, basic, H-bond donor |
| 6-Methoxy-2,2-dimethylchroman-4-amine | –NH₂ | –OCH₃ | 2,2-dimethyl | 207.27 | ~1.2 | Moderate solubility, lower steric bulk |
| 2-Benzyl-6-methoxychroman-4-one | =O | –OCH₃ | –CH₂C₆H₅ | 268.31 | ~2.8 | Electrophilic ketone, rigid backbone |
| 6-Fluoro-2,2-dimethylchroman-4-one | =O | –F | 2,2-dimethyl | 194.20 | ~1.8 | Electron-withdrawing, metabolic stability |
*logP estimated using fragment-based methods.
Research Implications
- Synthetic Challenges : The benzyloxy group in the target compound may complicate synthesis due to steric hindrance, requiring optimized catalysts (e.g., ruthenium-based systems as in ) .
- Biological Relevance: The amino group’s basicity could make the compound a candidate for proton-coupled interactions in drug design, while the benzyloxy group may improve blood-brain barrier penetration.
- Derivatization Potential: The benzyloxy group can be deprotected to a hydroxyl group for further functionalization, offering versatility in medicinal chemistry applications .
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